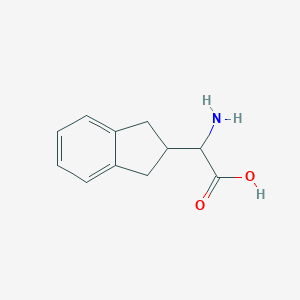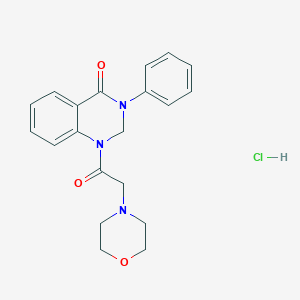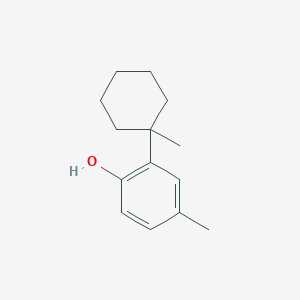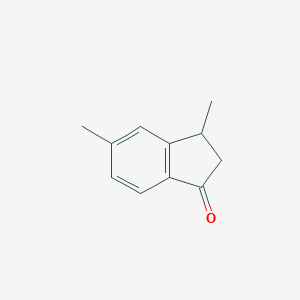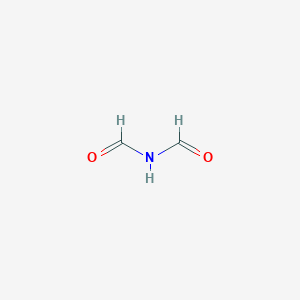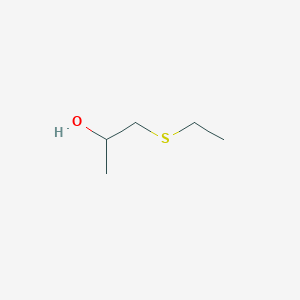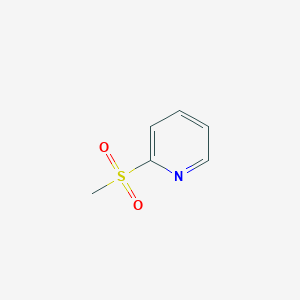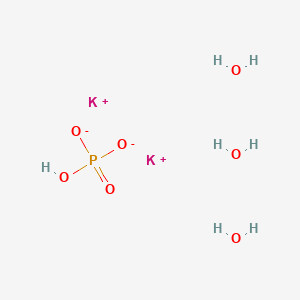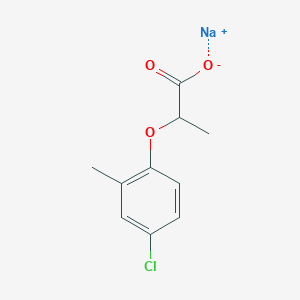
Sodium 2-(4-chloro-2-methylphenoxy)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(4-chloro-2-methylphenoxy)propionate (CMPP) is a chemical compound that belongs to the family of herbicides. It is widely used in agriculture to control the growth of weeds in crops such as wheat, corn, and soybeans. CMPP is known for its selective action on broadleaf weeds, making it an effective herbicide for crops.
科学研究应用
Sodium 2-(4-chloro-2-methylphenoxy)propionate has been widely studied for its herbicidal properties. It has been used in several scientific research studies to investigate the effects of herbicides on plant growth and development. Sodium 2-(4-chloro-2-methylphenoxy)propionate has also been used to study the physiological and biochemical responses of plants to herbicides.
作用机制
The mechanism of action of Sodium 2-(4-chloro-2-methylphenoxy)propionate involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. By inhibiting ALS, Sodium 2-(4-chloro-2-methylphenoxy)propionate disrupts the biosynthesis of these amino acids, leading to the death of the plant.
生化和生理效应
Sodium 2-(4-chloro-2-methylphenoxy)propionate has been shown to have a significant impact on the physiology and biochemistry of plants. It has been found to inhibit the photosynthesis process, reduce the chlorophyll content, and disrupt the metabolism of carbohydrates and proteins. Additionally, Sodium 2-(4-chloro-2-methylphenoxy)propionate has been shown to induce oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and lipid peroxidation.
实验室实验的优点和局限性
One of the main advantages of using Sodium 2-(4-chloro-2-methylphenoxy)propionate in lab experiments is its selective action on broadleaf weeds, which makes it an effective herbicide for crops. Additionally, the synthesis process of Sodium 2-(4-chloro-2-methylphenoxy)propionate is relatively simple, and the compound is readily available. However, one of the limitations of using Sodium 2-(4-chloro-2-methylphenoxy)propionate in lab experiments is its potential toxicity to non-target organisms, including humans and wildlife.
未来方向
There are several future directions for research on Sodium 2-(4-chloro-2-methylphenoxy)propionate. One area of research could focus on the development of new herbicides that are more selective and less toxic to non-target organisms. Additionally, research could focus on the use of Sodium 2-(4-chloro-2-methylphenoxy)propionate in combination with other herbicides to increase its effectiveness and reduce its toxicity. Finally, research could also investigate the potential use of Sodium 2-(4-chloro-2-methylphenoxy)propionate in other fields, such as medicine and biotechnology.
Conclusion:
In conclusion, Sodium 2-(4-chloro-2-methylphenoxy)propionate is a chemical compound that is widely used in agriculture as a herbicide. Its selective action on broadleaf weeds makes it an effective herbicide for crops. Sodium 2-(4-chloro-2-methylphenoxy)propionate has been extensively studied for its herbicidal properties, and its mechanism of action involves the inhibition of the enzyme ALS in plants. Sodium 2-(4-chloro-2-methylphenoxy)propionate has significant impacts on the physiology and biochemistry of plants, and its use in lab experiments has both advantages and limitations. There are several future directions for research on Sodium 2-(4-chloro-2-methylphenoxy)propionate, including the development of new herbicides and the investigation of its potential use in other fields.
合成方法
The synthesis of Sodium 2-(4-chloro-2-methylphenoxy)propionate involves the reaction between 4-chloro-2-methylphenol and 2-chloropropionyl chloride in the presence of sodium hydroxide. The resulting product is then neutralized with hydrochloric acid to obtain Sodium 2-(4-chloro-2-methylphenoxy)propionate. The synthesis process is relatively simple and can be carried out on a large scale.
属性
CAS 编号 |
19095-88-6 |
|---|---|
产品名称 |
Sodium 2-(4-chloro-2-methylphenoxy)propionate |
分子式 |
C10H10ClNaO3 |
分子量 |
236.63 g/mol |
IUPAC 名称 |
sodium;2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI 键 |
DHJHUXNTNSRSEX-UHFFFAOYSA-M |
手性 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Na+] |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Na+] |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Na+] |
其他 CAS 编号 |
19095-88-6 |
相关CAS编号 |
93-65-2 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




